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Compound of Interest

Compound Name: 9H-Carbazol-1-amine

Cat. No.: B099819 Get Quote

A Case Study on 1-Hydroxy-8-methyl-9H-carbazole-2-carbaldehyde as a Proxy for 9H-
Carbazol-1-amine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the crystal structure of carbazole derivatives, with a specific

focus on providing a representative analysis in the absence of publicly available

crystallographic data for 9H-Carbazol-1-amine. Despite extensive searches of chemical

databases and the scientific literature, no experimental crystal structure determination for 9H-
Carbazol-1-amine has been identified.

To fulfill the request for an in-depth technical guide, this document presents a comprehensive

analysis of a closely related and structurally characterized carbazole derivative: 1-hydroxy-8-

methyl-9H-carbazole-2-carbaldehyde. The methodologies, data presentation, and

visualizations provided herein are representative of the analysis that would be applied to 9H-
Carbazol-1-amine, should its crystal structure become available.

Introduction to Carbazole Crystal Structures
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic

compounds. Their rigid, planar structure and unique electronic properties make them valuable

scaffolds in medicinal chemistry and materials science. Understanding the precise three-

dimensional arrangement of atoms within the crystal lattice is crucial for elucidating structure-

activity relationships (SAR), guiding rational drug design, and engineering novel materials with
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tailored photophysical properties. Single-crystal X-ray diffraction is the definitive method for

determining these intricate structures.

Crystal Structure Analysis of 1-Hydroxy-8-methyl-
9H-carbazole-2-carbaldehyde
The crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde provides a valuable

case study. The analysis reveals a monoclinic crystal system with the space group P2₁/c.[1]

The asymmetric unit contains two crystallographically independent molecules, designated as A

and B, which exhibit nearly identical geometries.[1] The carbazole core is essentially planar, a

characteristic feature of this heterocyclic system.

Quantitative Crystallographic Data
The following tables summarize the key crystallographic data and refinement parameters for 1-

hydroxy-8-methyl-9H-carbazole-2-carbaldehyde.[1]

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C₁₄H₁₁NO₂

Formula Weight 225.24

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 12.043(2) Å

b 13.987(3) Å

c 13.045(3) Å

α 90°

β 107.99(3)°

γ 90°

Volume 2090.3(7) Å³

Z 8

Calculated Density 1.430 Mg/m³

Absorption Coefficient 0.098 mm⁻¹

F(000) 944

Data Collection

θ range for data collection 2.07 to 25.00°

Index ranges -14≤h≤13, -16≤k≤16, -15≤l≤15

Reflections collected 16489

Independent reflections 3684 [R(int) = 0.0385]
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Refinement

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 3684 / 0 / 317

Goodness-of-fit on F² 1.036

Final R indices [I>2σ(I)] R1 = 0.0468, wR2 = 0.1264

R indices (all data) R1 = 0.0636, wR2 = 0.1388

Table 2: Selected Bond Lengths (Å)

Bond Molecule A Molecule B

O(1)-C(1) 1.353(3) 1.355(3)

O(2)-C(14) 1.220(3) 1.218(3)

N(1)-C(8A) 1.383(3) 1.385(3)

N(1)-C(4A) 1.388(3) 1.386(3)

C(1)-C(2) 1.411(4) 1.413(4)

C(2)-C(14) 1.442(4) 1.444(4)

Table 3: Selected Bond Angles (°)

Angle Molecule A Molecule B

C(2)-C(1)-O(1) 120.3(2) 120.1(2)

C(8A)-N(1)-C(4A) 108.8(2) 108.9(2)

O(2)-C(14)-C(2) 123.5(3) 123.6(3)

C(1)-C(2)-C(14) 120.9(2) 120.7(2)

Experimental Protocols
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The determination of the crystal structure of carbazole derivatives follows a well-established

workflow. The key stages are synthesis, crystallization, and single-crystal X-ray diffraction

analysis.

Synthesis and Crystallization
A common route for the synthesis of functionalized carbazoles involves the cyclization of

substituted phenylhydrazones, followed by modification of the carbazole core. For the case

study compound, a multi-step synthesis starting from 2,3,4,9-tetrahydro-1H-carbazol-1-ones

was employed.[1]

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation

of a saturated solution of the compound in an appropriate solvent or solvent mixture.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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